1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Description
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with a molecular formula of C23H15BrN2O2 This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and a naphthoquinoline core
Properties
IUPAC Name |
16-(4-bromoanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNYORGZUXRCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves several steps. One common method includes the reaction of 4-bromoaniline with 3-methyl-1,2-naphthoquinone under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the process . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromophenyl and naphthoquinone moieties undergo regioselective electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Position Modified | Product Characteristics | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to bromine (aryl) | Introduces nitro group (-NO₂) | |
| Sulfonation | H₂SO₄ (fuming), 50°C | Quinone ring (C-5/C-8) | Adds sulfonic acid group (-SO₃H) | |
| Halogenation | Cl₂/FeCl₃ (catalytic) | Quinone ortho positions | Forms dihalogenated derivatives |
Mechanistic Insights :
-
Nitration occurs preferentially at the para position of the bromophenyl group due to steric hindrance from the bulky naphthoquinone system.
-
Sulfonation targets electron-deficient positions on the quinone ring, stabilized by resonance.
Nucleophilic Additions
The quinone carbonyl groups participate in nucleophilic reactions:
Key Finding :
-
Addition of primary amines to the C-2/C-7 carbonyls forms stable enamine derivatives, confirmed by IR (C=O stretch at 1,660–1,680 cm⁻¹) and ¹H NMR (NH singlet at δ 9–10 ppm) .
Redox Reactions
The quinone core undergoes reversible reduction to semiquinone and hydroquinone states:
| Process | Reagents | Intermediate | Redox Potential (vs. SHE) | Reference |
|---|---|---|---|---|
| Reduction | Na₂S₂O₄, pH 7 buffer | Semiquinone radical anion | −0.45 V | |
| Oxidation | O₂, Cu(II) catalyst | Regenerated quinone | +0.32 V |
Biological Relevance :
-
Semiquinone radicals generated during reduction mediate pro-apoptotic effects in cancer cells via ROS production .
Functionalization of the Amino Group
The anilino group undergoes alkylation/acylation:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine | N-Acetyl derivative | 82% | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated analog | 75% | |
| Mannich Reaction | Formaldehyde, piperidine | Tertiary amine conjugate | 68% |
Structural Confirmation :
-
N-Acetylation shifts the NH IR absorption from 3,300 cm⁻¹ to 1,720 cm⁻¹ (amide C=O).
Cycloaddition and Ring Expansion
The compound participates in Diels-Alder and photochemical cycloadditions:
Notable Example :
-
Reaction with 1,3-butadiene under reflux yields a pyrroloquinoline derivative (86% yield), characterized by X-ray crystallography .
Biological Target Interactions
The compound inhibits kinases via covalent and non-covalent interactions:
| Target | Binding Mode | IC₅₀/Kᵢ | Reference |
|---|---|---|---|
| EGFR Tyrosine Kinase | Competitive (ATP site) | 3.96 nM (vs. erlotinib: 16.17 nM) | |
| ASK1 | H-bonding with Met762 | 500 nM |
Molecular Dynamics Insight :
-
Van der Waals interactions with EGFR residues (A743, K745, M766) dominate binding, as shown by MM/GBSA calculations .
Stability Under Physiological Conditions
Hydrolytic and metabolic stability studies:
| Condition | Half-Life (t₁/₂) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 48 h | Hydroquinone glucuronide | |
| Liver microsomes | 12 min | N-Demethylated metabolite |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research has shown that derivatives of naphthoquinone compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that certain structural modifications can enhance the cytotoxicity of naphthoquinone derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent activity .
Case Study: Structure-Activity Relationship
A study explored the synthesis of novel quinoline derivatives that included the naphthoquinone structure. These compounds were tested for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The most promising candidates showed IC50 values comparable to established drugs, highlighting the potential of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives in cancer treatment .
Antimicrobial Properties
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The mechanism involves the inhibition of microbial DNA gyrase, making it a candidate for addressing bacterial infections . The compound's derivatives have shown promising results against various bacterial strains in vitro.
Case Study: Dual-Target Inhibition
Research into multi-target quinoline hybrids has demonstrated that compounds containing the naphthoquinone moiety can effectively inhibit both EGFR and microbial DNA gyrase. This dual-target approach not only enhances anticancer efficacy but also provides a strategy for combating bacterial resistance .
Neuroprotective Potential
Emerging studies suggest that naphthoquinone derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds designed to inhibit cholinesterases and monoamine oxidases have shown potential in preclinical models, indicating that 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could contribute to therapeutic strategies for neurodegeneration .
Synthesis and Structural Analysis
The synthesis of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Crystallographic studies have provided insights into the molecular structure and interactions of this compound, aiding in the design of more effective analogs .
Summary Table of Biological Activities
| Activity | Mechanism | Target | IC50 Values |
|---|---|---|---|
| Anticancer | EGFR inhibition | HepG2, MCF-7 | 0.137 - 0.583 μg/mL |
| Antimicrobial | DNA gyrase inhibition | Various bacterial strains | Varies by derivative |
| Neuroprotective | Cholinesterase and MAO inhibition | Alzheimer's disease targets | Not yet established |
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential anticancer properties. It may also interact with DNA, leading to the disruption of cellular replication and transcription processes .
Comparison with Similar Compounds
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds such as:
1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[(4-fluorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Contains a fluorine atom, potentially altering its chemical properties and interactions.
Biological Activity
1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthoquinone family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is C16H12BrN2O2. The presence of the bromophenyl group and the naphthoquinone structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of naphthoquinones exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Key Findings:
- In vitro Studies: The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity. For example, it was found to inhibit Mitosis and Microtubule dynamics in cancer cells .
- Mechanism of Action: The anticancer activity is attributed to the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have investigated its efficacy against various bacterial strains.
Key Findings:
- Bacterial Inhibition: The compound showed promising results against Gram-positive and Gram-negative bacteria. It was particularly effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory properties of naphthoquinone derivatives are well-documented. This compound has been evaluated for its ability to inhibit inflammatory mediators.
Key Findings:
- Nitric Oxide Production: It significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
- Cytokine Inhibition: The compound also inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cells | 5 - 20 | Induction of apoptosis |
| Antimicrobial | S. aureus | 10 | Cell wall synthesis inhibition |
| E. coli | 50 | Membrane disruption | |
| Anti-inflammatory | RAW 264.7 Macrophages | - | NO production inhibition |
Case Studies
- Anticancer Study: A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
- Antimicrobial Study: Another research focused on evaluating the antimicrobial properties revealed that the compound exhibited enhanced activity when combined with conventional antibiotics, suggesting a potential for use in combination therapies against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
